Structural Differentiation: Ortho-Methoxy vs. Meta-Methoxy vs. Para-Methoxy Substitution Patterns
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine is distinguished from its positional isomers by the ortho-methoxy substitution on the phenyl ring, compared to the meta-methoxy analog 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine (CAS 2098052-48-1) and the para-methoxy analog 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine (CAS 2098078-28-3).
| Evidence Dimension | Positional substitution pattern of methoxy group on phenyl ring |
|---|---|
| Target Compound Data | 2-methoxyphenyl (ortho) substitution |
| Comparator Or Baseline | 3-methoxyphenyl (meta) substitution [CAS 2098052-48-1] and 4-methoxyphenyl (para) substitution [CAS 2098078-28-3] |
| Quantified Difference | Structural isomerism; ortho substitution introduces distinct steric hindrance and electronic effects compared to meta and para isomers |
| Conditions | Structural comparison based on chemical structures |
Why This Matters
Ortho-substitution alters the dihedral angle between the phenyl ring and the pyrrolidine core, affecting molecular conformation and target binding geometry; this positional difference renders isomers non-interchangeable for SAR studies.
